

Phenyl-Quinoline-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *6-Phenylquinoline*

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The phenyl-quinoline-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenyl-quinoline-carboxylic acid derivatives, focusing on their applications as anticancer, antibacterial, and antiparasitic agents. The information presented herein is supported by experimental data to aid in the rational design of novel therapeutic agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

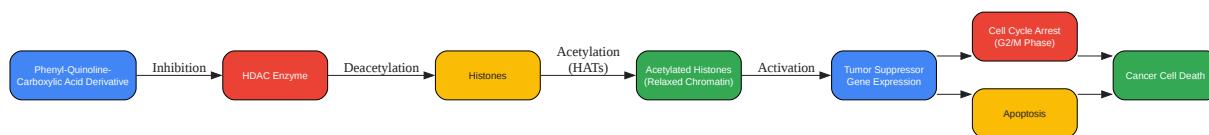
Phenyl-quinoline-carboxylic acids have emerged as a promising class of histone deacetylase (HDAC) inhibitors.^{[1][2][3]} HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.^{[1][3]} The inhibitory activity of these compounds is largely attributed to the 2-substituted phenyl-quinoline-4-carboxylic acid moiety acting as a "cap" group, which interacts with the entrance of the HDAC active site.^{[1][2][3]}

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the key SAR findings for the HDAC inhibitory activity of 2-phenyl-quinoline-4-carboxylic acid derivatives. Modifications on the phenyl ring and the nature of the zinc-binding group (ZBG) significantly influence potency and selectivity.

Modification	Position	Effect on HDAC Inhibition	Supporting Data/Observations
Substituents on the 2-Phenyl Ring	Ortho, Meta, Para	<p>- Difluoro-substitution and phenyl substitution are conducive to inhibitory activity.[1][2]- Chlorine, methyl, and methoxy substitutions generally decrease activity compared to the unsubstituted analog.[1][2]- Small, low molecular weight groups are preferred for further modification to enhance activity.[2]</p>	<p>Compound D12 (difluoro-substituted) and D23/D24 (phenyl-substituted) showed higher percentage inhibitory rates (PIR) compared to the unsubstituted D1.[1][2]</p> <p>Compounds with chlorine (D3, D8, D14), methyl, and methoxy substitutions had lower PIR values. [1][2]</p>
Zinc-Binding Group (ZBG)	Attached to the quinoline scaffold via a linker	<p>- Hydroxamic acid and hydrazide moieties are effective ZBGs.[1][2][3]- Hydrazides can improve inhibitory activity against Class I HDACs, particularly HDAC3.[1][2][3]</p>	<p>Compound D28 (hydroxamic acid) showed HDAC3 selectivity.[1][2][3]</p> <p>Its hydrazide analogs, D29 and D30, exhibited remarkably improved inhibitory activities against HDAC1, 2, and 3.[1][2]</p>
Linker	Connecting the quinoline scaffold and the ZBG	<p>- A phenylpiperazine group has been successfully used as a linker.[1][2][3]</p>	<p>The general structure of the studied HDAC inhibitors incorporated a phenylpiperazine linker.[1][2][3]</p>

Signaling Pathway of HDAC Inhibition

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Caption: Signaling pathway of HDAC inhibition by phenyl-quinoline-carboxylic acids.

Anticancer and Antiparasitic Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

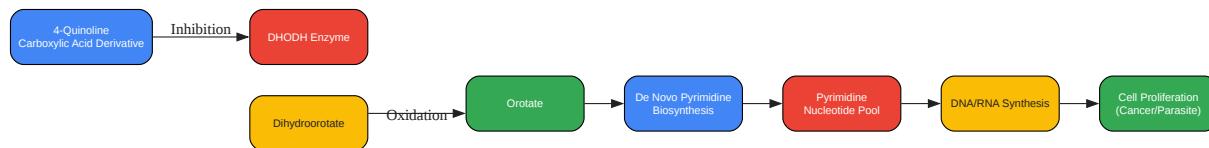
Derivatives of 4-quinoline carboxylic acid have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.^{[4][5]} This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and certain parasites, making DHODH an attractive therapeutic target.^{[4][5]}

Structure-Activity Relationship (SAR) Analysis

The SAR for DHODH inhibition is centered on mimicking the binding of the known inhibitor brequinar. The quinoline core and the biphenyl group of brequinar engage in hydrophobic interactions within the DHODH binding pocket, while the carboxylate forms crucial electrostatic interactions.^[4]

Modification	Position	Effect on DHODH Inhibition	Supporting Data/Observations
4-Carboxylic Acid	Quinoline Ring	<ul style="list-style-type: none"> - Essential for activity, forming a salt bridge with Arg136 and a potential hydrogen bond with Gln47.[4][5] 	The carboxylate interaction is a key feature of the biquinone pharmacophore.[4]
Substituents on the 2-Phenyl Ring	Biphenyl Mimic	<ul style="list-style-type: none"> - Lipophilic moieties are required to fill the nonpolar binding pocket.[4]- Introduction of heteroatoms can create new hydrogen bonding interactions. 	A cocrystal structure of an analog with DHODH revealed a water-mediated hydrogen bond with Thr63.[4]
Quinoline Core Modifications	Scaffold Hopping	<ul style="list-style-type: none"> - Replacement of the quinoline with a 1,7-naphthyridine scaffold can lead to novel hydrogen bonding interactions. 	A 1,7-naphthyridine analog formed a new hydrogen bond with Tyr356.[4]

Signaling Pathway of DHODH Inhibition



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Caption: Signaling pathway of DHODH inhibition by 4-quinoline carboxylic acids.

Antibacterial Activity

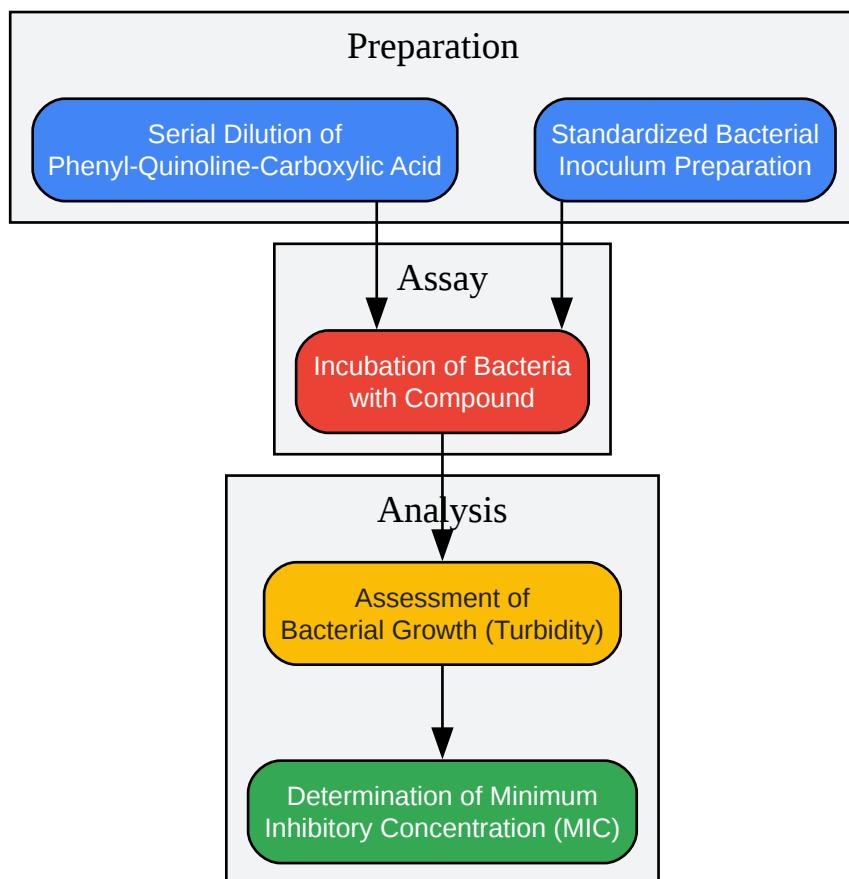
Phenyl-quinoline-carboxylic acids have also been investigated as antibacterial agents, with a mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[\[6\]](#)

Structure-Activity Relationship (SAR) Analysis

The antibacterial potency of these compounds is influenced by substituents on both the phenyl and quinoline moieties, with lipophilicity playing a key role in bacterial cell wall penetration.

Modification	Position	Effect on Antibacterial Activity	Supporting Data/Observations
Substituents on the 2-Phenyl Ring	Ortho, Meta, Para	<ul style="list-style-type: none">- The presence of an aryl ring at the second position is generally favorable for antibacterial activity.[7]- Introduction of amino-containing side chains at the ortho-position can modulate activity.[6]	Structural modifications of 2-phenyl-quinoline-4-carboxylic acid have been shown to increase antibacterial activity compared to the parent compound. [7]
4-Carboxylic Acid Modifications	Quinoline Ring	<ul style="list-style-type: none">- Conversion of the carboxylic acid to an amide can significantly impact the antibacterial spectrum and potency.[6]	The nature of the amide side chain is a key determinant of activity.[6]
Lipophilicity	Overall Molecule	<ul style="list-style-type: none">- Increased lipophilicity generally correlates with enhanced activity, particularly against Gram-positive bacteria like <i>Staphylococcus aureus</i>.[6]	The LogP value is a useful parameter for predicting antibacterial potency.[6]

Experimental Workflow for Antibacterial Susceptibility Testing



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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC.

- Reagent Preparation:
 - Prepare serial dilutions of the test phenyl-quinoline-carboxylic acid derivative in assay buffer.
 - Dilute the fluorogenic HDAC substrate and recombinant HDAC enzyme in assay buffer.

- Prepare a developer solution containing a stop solution (e.g., Trichostatin A).
- Assay Procedure:
 - In a 96-well black microplate, add the test compound at various concentrations.
 - Add the diluted recombinant HDAC enzyme to each well and pre-incubate.
 - Initiate the reaction by adding the fluorogenic HDAC substrate.
 - Incubate the plate at 37°C.
 - Stop the reaction and develop the fluorescent signal by adding the developer solution.
 - Incubate at room temperature, protected from light.
- Data Analysis:
 - Read the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).
 - Calculate the percentage of inhibition for each concentration relative to a DMSO control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

In Vitro DHODH Inhibition Assay (DCIP Reduction)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

- Reagent Preparation:
 - Prepare serial dilutions of the test 4-quinoline carboxylic acid derivative in assay buffer.
 - Prepare a reaction mix containing dihydroorotate (DHO), DCIP, and Coenzyme Q10 in the assay buffer.
 - Dilute recombinant human DHODH in the assay buffer.

- Assay Procedure:
 - Add the test compound dilutions to the wells of a 96-well plate.
 - Add the DHODH enzyme solution to each well and incubate to allow for inhibitor binding.
 - Initiate the reaction by adding the reaction mix to each well.
- Data Analysis:
 - Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer.
 - Calculate the initial reaction velocity for each inhibitor concentration.
 - Plot the normalized velocities against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This broth microdilution method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[8][9][10]

- Preparation:
 - Perform serial dilutions of the test phenyl-quinoline-carboxylic acid derivative in a 96-well microtiter plate containing appropriate broth medium.
 - Prepare a standardized bacterial inoculum to a specific concentration (e.g., $\sim 5 \times 10^5$ CFU/mL).
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the bacterial suspension.
 - Incubate the plate at 37°C for 18-24 hours.

- MIC Determination:
 - After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
 - The MIC is the lowest concentration of the compound at which no visible growth is observed.[10][11]

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